molecular formula C7H8N2O2 B1313337 2-(3-aminopyridin-4-yl)acetic Acid CAS No. 878483-87-5

2-(3-aminopyridin-4-yl)acetic Acid

Cat. No.: B1313337
CAS No.: 878483-87-5
M. Wt: 152.15 g/mol
InChI Key: ZJNSNLGAFDATPK-UHFFFAOYSA-N
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Description

2-(3-aminopyridin-4-yl)acetic Acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNSNLGAFDATPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467945
Record name 2-(3-aminopyridin-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878483-87-5
Record name 2-(3-aminopyridin-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 2-(3-Aminopyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Analytical Chemistry


 | MW: 152.15 Da

Part 1: Strategic Overview & Context

The Scaffold Significance

2-(3-aminopyridin-4-yl)acetic acid is a critical "ortho-amino" bifunctional intermediate. In modern drug discovery, particularly within kinase inhibitor development (e.g., PI3K, FGFR4), this moiety serves as the obligate precursor for 1,6-naphthyridin-2-ones . The cyclization between the C3-amino group and the C4-acetic acid tail creates the fused bicyclic core essential for ATP-competitive binding.

The Elucidation Challenge

The primary analytical challenge is regiochemical ambiguity . During synthesis—often starting from 3-nitro-4-picoline or via directed lithiation—isomeric byproducts can form. Specifically, distinguishing the target 3-amino-4-alkyl substitution from the 4-amino-3-alkyl or 2-amino-3-alkyl isomers is non-trivial using low-resolution MS alone.

This guide establishes a multi-modal analytical framework to unequivocally validate the structure, relying on the causality of spin-spin coupling and spatial nuclear interactions.

Part 2: Synthetic Origin & Chemical Logic

Understanding the synthetic vector aids in anticipating impurities. The most robust route typically involves the derivatization of 3-amino-4-methylpyridine .

SynthesisPath Start 3-Nitro-4-methylpyridine Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 Inter 3-Amino-4-methylpyridine Step1->Inter Step2 Lithiation (LDA) + CO2 (Carboxylation) Inter->Step2 Target This compound Step2->Target

Figure 1: Common synthetic vector. Note that lithiation at the methyl group (C4-Me) requires specific directing effects from the C3-amino group.

Part 3: Mass Spectrometry (MS) Profiling

Method: ESI-MS (Positive Mode) Rationale: Confirmation of molecular weight and fragmentation logic.

ParameterValueInterpretation
Parent Ion

153.15 m/z Protonated molecular ion.
Fragment A 135 m/z Loss of

(Cyclodehydration). Diagnostic of ortho-amino/acid proximity (lactam formation).
Fragment B 107 m/z Loss of

(Decarboxylation).

Expert Insight: If you observe a dominant peak at 135 m/z even in the "soft" ionization source, it strongly suggests the 3,4-substitution pattern, as the proximity of the amine and carboxylic acid facilitates spontaneous thermal cyclization to the naphthyridinone in the source.

Part 4: NMR Structural Elucidation (The Core)

Sample Preparation Protocol
  • Solvent: DMSO-d6 is mandatory.

    • Why? Protic solvents like Methanol-d4 (

      
      ) will exchange the amine (
      
      
      
      ) and acid (
      
      
      ) protons, erasing critical signals. DMSO preserves these, allowing for NOE (Nuclear Overhauser Effect) analysis.
  • Concentration: 10-15 mg in 600 µL.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

1H NMR Assignment (400/500 MHz)

The pyridine ring protons provide the regiochemical "fingerprint."

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
COOH 12.0 - 13.0Broad Singlet-Carboxylic acid proton.
H2 7.90 - 8.05 Singlet (s) -Critical Proof: H2 is isolated between the ring N and the C3-Amino group. Lack of large coupling proves C3 is substituted.
H6 7.60 - 7.75Doublet (d)

Ortho-coupling to H5.
H5 6.90 - 7.05Doublet (d)

Ortho-coupling to H6. Upfield shift due to electron-donating effect of C3-NH2 (via resonance).
NH2 5.00 - 6.50Broad Singlet-Amino protons (Exchangeable).
CH2 3.45 - 3.60 Singlet (s)-Methylene bridge. Chemical shift confirms attachment to aromatic ring and carbonyl.
2D NMR: The "Smoking Gun" (HMBC)

To rule out isomers (e.g., 4-amino-3-acetic acid), you must establish connectivity between the Methylene (


)  and the Pyridine Ring .

Experiment: HMBC (Heteronuclear Multiple Bond Correlation). Optimization: Long-range coupling constant


.

HMBC_Logic cluster_legend Interpretation CH2 Methylene Protons (3.5 ppm) C4 C4 (Quaternary) (~140 ppm) CH2->C4 2J (Strong) C3 C3 (Amino-Subst) (~145 ppm) CH2->C3 3J (Critical) C5 C5 (Methine) (~120 ppm) CH2->C5 3J (Weak) COOH Carbonyl C=O (~172 ppm) CH2->COOH 2J (Strong) Explanation The correlation from CH2 to C3 confirms the side chain is adjacent to the Amino group.

Figure 2: HMBC Connectivity Map. The 3-bond coupling from the methylene protons to the C3 carbon (which bears the amine) is the definitive proof of regiochemistry.

Part 5: Zwitterionic Character & Handling

Observation: In neutral aqueous solution, this molecule exists in a zwitterionic equilibrium.

  • State A: Pyridine

    
     is protonated (Pyridinium).
    
  • State B: Carboxylic acid is deprotonated (Carboxylate).

Impact on Chromatography: When developing HPLC methods for purity analysis, standard C18 columns may result in peak tailing due to the basic pyridine nitrogen.

  • Recommendation: Use a buffered mobile phase (Ammonium Formate, pH 3.8) or an ion-pairing agent (0.1% TFA) to ensure the molecule is fully protonated, improving peak shape.

References

  • Synthesis of 1,6-Naphthyridines

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: Molecules (MDPI), 2015.[1]

    • Link:[Link]

  • Precursor Characterization (3-Amino-4-methylpyridine): Title: 3-Amino-4-methylpyridine 1H NMR Spectrum. Source: ChemicalBook / SDBS.
  • CAS Registry Data

    • Title: this compound (CAS 878483-87-5).[2]

    • Source: PubChem Compound Summary.
    • Link:[Link](Note: CID 29921676 corresponds to the target structure).

Sources

spectroscopic data (NMR, IR, MS) for 2-(3-aminopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Acquisition

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Analyzing Spectral Features

I've moved on to analyzing the data I've gathered. My plan is to identify the key spectral features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. I'll structure the technical guide to first introduce the compound, and its importance for spectroscopic characterization. I will have dedicated sections for each technique, presenting experimental data in tables and explaining the correlations.

Refining Search Strategies

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Gathering Initial Data

I've initiated the data gathering phase, focusing on the spectroscopic properties of this compound. While my initial searches yielded broad information on pyridine derivatives, I'm now honing in on specific spectral data for this compound. The hunt is on for NMR, IR, and MS information to create the in-depth technical guide.

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Deepening Data Acquisition

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Gathering Initial Data

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resonance structures and electronic effects in aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I've initiated targeted Google searches focusing on the resonance structures and electronic effects of 2-, 3-, and 4-aminopyridine. The aim is to build a robust information foundation for further analysis.

Planning Guide Structure

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Methodological & Application

Quantitative Analysis of 2-(3-aminopyridin-4-yl)acetic acid: Robust HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides comprehensive, validated analytical methods for the precise quantification of 2-(3-aminopyridin-4-yl)acetic acid, a key pyridine derivative relevant in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. Addressing the analytical challenges posed by its polar and zwitterionic nature, this document details two primary methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for bulk substance and process control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols herein are designed for immediate implementation and validation in a research or quality control laboratory setting, emphasizing the scientific rationale behind procedural choices to ensure reliable and reproducible results.

Introduction: The Analytical Challenge

This compound is a polar molecule containing both a basic amino group and an acidic carboxylic acid group.[1] This amphoteric character presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and asymmetric peak shapes. Therefore, careful method development is paramount for achieving accurate and precise quantification. The selection of an appropriate analytical technique is contingent on the sample matrix and the required sensitivity. For drug substance analysis and process monitoring where concentrations are relatively high, HPLC-UV offers a reliable and cost-effective solution. Conversely, for determining trace levels in complex biological fluids such as plasma, the superior selectivity and sensitivity of LC-MS/MS are indispensable.[2] This document serves as a Senior Application Scientist's guide to establishing and validating these critical analytical workflows.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties informs all aspects of method development, from sample preparation to chromatographic separation.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 878483-87-5[1]
Molecular Formula C₇H₈N₂O₂[1][3]
Molecular Weight 152.15 g/mol [1][3]
Predicted LogP -0.3[3]
Structure Chemical structure of this compound

Core Analytical Strategies: Rationale and Design

The choice of analytical instrumentation and methodology is the most critical decision in developing a robust quantitative assay.

Strategy 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Causality: This approach is the workhorse for quality control of bulk materials and intermediates due to its simplicity, robustness, and cost-effectiveness. The primary challenge is achieving adequate retention of the polar analyte on a non-polar stationary phase (e.g., C18). This is overcome by manipulating the mobile phase pH to suppress the ionization of the carboxylic acid group. By operating at a low pH (e.g., 2.5-3.5), the carboxylate is protonated (-COOH), reducing the molecule's overall polarity and promoting interaction with the C18 stationary phase. The aromatic pyridine ring provides a strong chromophore, enabling sensitive UV detection.[4][5]

Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: For bioanalytical applications, such as pharmacokinetics, where the analyte is present at low concentrations (ng/mL) in a complex matrix like plasma, LC-MS/MS is the gold standard.[6][7] Its power lies in its exceptional selectivity and sensitivity. Selectivity is achieved by monitoring a specific fragmentation pathway of the analyte using Multiple Reaction Monitoring (MRM). After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored by the second quadrupole. This process effectively filters out matrix interferences, allowing for precise quantification even at the lower limit of quantification (LLOQ).[8][9]

Sample Preparation: Ensuring Assay Integrity

Effective sample preparation is crucial for removing interferences that can compromise chromatographic performance and instrument health.[10][11] The choice of technique depends on matrix complexity and the required level of cleanliness.

G cluster_0 Sample Preparation Workflow cluster_1 Simple Matrix (e.g., API, Process Sample) cluster_2 Complex Matrix (e.g., Plasma, Urine) Sample Sample Received (e.g., Bulk Drug, Plasma) Decision1 Matrix Complexity? Sample->Decision1 DS Dilute-and-Shoot Decision1->DS Low Decision2 Need Concentration or High Purity? Decision1->Decision2 High DS_Desc Dilute with mobile phase or appropriate solvent. DS->DS_Desc Final Final Extract for LC Injection DS->Final PPT Protein Precipitation (PPT) PPT_Desc Fast, simple. Add organic solvent (e.g., ACN), vortex, centrifuge. PPT->PPT_Desc PPT->Final SPE Solid-Phase Extraction (SPE) SPE_Desc High cleanup, allows concentration. Condition -> Load -> Wash -> Elute. SPE->SPE_Desc SPE->Final Decision2->PPT No Decision2->SPE Yes

Caption: Decision workflow for selecting an appropriate sample preparation technique.

  • Dilute-and-Shoot: The simplest method, suitable for clean samples like bulk drug substance or process solutions. The sample is simply diluted with a suitable solvent (often the mobile phase) to fall within the calibration range.[12]

  • Protein Precipitation (PPT): A rapid method for removing the bulk of proteins from biological samples.[12][13] An organic solvent (e.g., acetonitrile) is added to the sample, causing proteins to denature and precipitate. After centrifugation, the supernatant is collected for analysis.

  • Solid-Phase Extraction (SPE): The most thorough cleanup method, ideal for removing matrix interferences and concentrating the analyte.[6][14] A mixed-mode cation exchange sorbent would be effective for this zwitterionic compound, allowing for stringent wash steps to remove neutral and acidic interferences.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. System suitability tests are included to ensure the chromatographic system is performing adequately before sample analysis.[15]

Protocol 1: RP-HPLC-UV Method for Bulk Substance

This method is designed for accuracy and precision in high-concentration samples.

A. Instrumentation and Conditions

G Solvent Mobile Phase (Isocratic) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (10 µL injection) Pump->Injector Column Column C18, 250x4.6 mm, 5 µm (35°C) Injector->Column Detector UV/PDA Detector (λ = 265 nm) Column->Detector Data Data System (Chromatography Software) Detector->Data

Caption: Workflow for the HPLC-UV analytical system.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in an 85:15 (v/v) ratio.[5][16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

B. Reagent and Standard Preparation

  • Mobile Phase Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Water:Acetonitrile (85:15 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

C. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1.0 mg/mL.

  • Further dilute this solution 10-fold with the diluent to a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

D. Chromatographic Run and Data Analysis

  • System Suitability: Inject the 100 µg/mL working standard solution six times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[15]

  • Calibration Curve: Inject each working standard solution once to construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Quantification: Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Protocol 2: LC-MS/MS Method for Plasma

This method is optimized for high sensitivity and selectivity in a complex biological matrix.

A. Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Sciex Triple Quad™ 6500+ or equivalent.

  • Column: C18 stationary phase suitable for UPLC (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

B. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 153.1 m/z → Q3: 108.1 m/z (loss of -CH₂COOH).

    • Internal Standard (IS) (e.g., this compound-d₂): Q1: 155.1 m/z → Q3: 110.1 m/z.

  • Key Parameters: IonSpray Voltage: 5500 V; Source Temperature: 550 °C.[17] (Note: These must be optimized for the specific instrument).

C. Reagent and Standard Preparation

  • Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of the analyte and its stable isotope-labeled internal standard (IS) in methanol.

  • Working Standards: Prepare calibration curve standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into blank control plasma. Typical ranges might be 1-1000 ng/mL.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in Acetonitrile:Methanol (50:50, v/v).

D. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

E. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

All analytical methods must be validated to ensure they are suitable for their intended purpose.[18][19] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][20]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte, free of interference from matrix, impurities, or degradants.Peak purity analysis (HPLC-UV); No significant interfering peaks at the analyte's retention time in blank matrix (LC-MS/MS).
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.99 for HPLC, ≥ 0.995 for LC-MS/MS.
Accuracy Closeness of the measured value to the true value.%Recovery within 98.0-102.0% for bulk drug; within 85-115% for bioanalysis (LLOQ: 80-120%).
Precision Agreement between a series of measurements (repeatability and intermediate precision).RSD ≤ 2.0% for bulk drug; ≤ 15% for bioanalysis (LLOQ: ≤ 20%).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptance criteria; results are not significantly affected.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChem. (n.d.). 2-(2-Aminopyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods.
  • Soulet, F., et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • Sistla, R., et al. (2016). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. PubMed. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Soulet, F., et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. ResearchGate. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 878483-87-5. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]

  • Kim, H. G., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Retrieved from [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • A LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low volume human K 2 EDTA plasma. (2025, August 7). ResearchGate. Retrieved from [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
  • Agilent. (2009, April 9). LC/MS Applications for Drug Residues in Foods. Retrieved from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023, September 16). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.).

Sources

Application Note: Advanced Synthesis of Coordination Polymers with Aminopyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines (APs) represent a versatile class of ligands for constructing Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Their dual functionality—offering both a pyridine nitrogen donor and an exocyclic amine group—enables diverse binding modes including monodentate terminal coordination, bridging, and extensive hydrogen-bonding networks.[1] This guide details the strategic design and experimental protocols for synthesizing AP-based CPs, with a specific focus on controlling dimensionality and obtaining pharmaceutical-grade crystallinity.

Ligand Chemistry & Strategic Design

The Isomer Effect

The structural outcome of an AP-CP is heavily dictated by the position of the amine group relative to the pyridine nitrogen.

  • 2-Aminopyridine (2-AP): The proximity of the amine to the pyridine nitrogen allows for chelation (though strained) or, more commonly, bridging modes where the metal binds the pyridine N and the amine H-bonds to anions or adjacent ligands. It often forms discrete dimers or 1D chains.

  • 3-Aminopyridine (3-AP): Acts as a divergent spacer. The meta-position prevents chelation, encouraging the formation of extended 2D sheets or 3D networks. It mimics aniline in its H-bonding capacity.

  • 4-Aminopyridine (4-AP): A linear extender. The para-position maximizes the separation between the coordination site (pyridine N) and the H-bonding site (amine), often resulting in high-symmetry 3D frameworks.

Binding Modes Visualization

The following diagram illustrates the primary coordination vectors available to these isomers.

BindingModes cluster_0 Ligand Isomers cluster_1 Coordination Outcome L2 2-Aminopyridine M_Chel Chelating/Bridging (Clusters/1D) L2->M_Chel Steric Proximity L3 3-Aminopyridine M_Sheet Divergent Extension (2D Sheets) L3->M_Sheet Meta-Geometry L4 4-Aminopyridine M_Frame Linear Extension (3D Frameworks) L4->M_Frame Para-Linearity

Figure 1: Predictive coordination outcomes based on aminopyridine isomer geometry.

Experimental Protocols

Protocol A: Ambient Pressure Slow Evaporation

Best for: Thermodynamic products, obtaining initial crystals for SXRD, and thermally unstable ligands.[1] Mechanism: Gradual supersaturation drives nucleation.

Materials:

  • Metal Salt: Zn(OAc)₂·2H₂O or Co(NO₃)₂·6H₂O

  • Ligand: 4-Aminopyridine (4-AP)

  • Solvent: Methanol (MeOH), Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Preparation of Metal Solution: Dissolve 1.0 mmol of the metal salt in 10 mL of MeOH. Sonicate for 5 mins to ensure full dissolution.

  • Preparation of Ligand Solution: Dissolve 2.0 mmol of 4-AP in 10 mL of MeOH. Note: A 1:2 M:L ratio is standard, but 1:4 can prevent metal oxide precipitation.

  • Mixing: Slowly add the ligand solution to the metal solution dropwise under constant stirring (300 rpm).

    • Observation: If a precipitate forms immediately, add drops of water or dilute HNO₃ (if using nitrate salts) until clear.[1]

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Crystallization: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Store in a vibration-free environment at room temperature.

  • Harvesting: Crystals typically appear within 3-7 days. Wash with cold MeOH.

Self-Validation Check:

  • Clear Solution: The mixture must be transparent before evaporation begins. Turbidity indicates rapid precipitation (amorphous), not crystallization.[1]

Protocol B: Liquid-Liquid Interfacial Diffusion (Layering)

Best for: Growing high-quality single crystals of insoluble polymers; kinetic control. Mechanism: Slow diffusion of reactants across an interface creates a zone of controlled supersaturation.

Materials:

  • Metal Salt: CuCl₂·2H₂O

  • Ligand: 3-Aminopyridine (3-AP)

  • Solvents: Water (high density), Ethanol (low density)[1]

Step-by-Step Workflow:

  • Bottom Layer (High Density): Dissolve 0.5 mmol CuCl₂ in 5 mL distilled water in a narrow test tube (10-15 mm diameter). Add sucrose (optional, 50 mg) to increase density if needed.[1]

  • Buffer Layer (Optional): Gently pipette 1 mL of 1:1 Water:EtOH mixture on top. This delays mixing.

  • Top Layer (Low Density): Dissolve 1.0 mmol 3-AP in 5 mL Ethanol.

  • Layering: Tilt the tube to 45° and slowly pipette the ligand solution down the side of the tube. Crucial: A distinct interface must be visible.

  • Incubation: Seal the tube and leave undisturbed for 1-2 weeks.

  • Result: Crystals will grow at the interface or on the glass walls near the interface.

Protocol C: Solvothermal Synthesis

Best for: Robust 3D frameworks, exploring phase diagrams, and forcing coordination of sterically hindered ligands.[1] Mechanism: High pressure and temperature increase solubility and overcome activation energy barriers.

Materials:

  • Metal Salt: Cd(NO₃)₂[2]·4H₂O

  • Ligand: 2-Aminopyridine[2]

  • Co-Ligand (Optional): Dicyanamide (to form bridges)

  • Vessel: 23 mL Teflon-lined stainless steel autoclave

Step-by-Step Workflow:

  • Charge: Add 1.0 mmol Metal, 1.0 mmol Ligand, and 10 mL solvent (e.g., DMF:H₂O 1:1) to the Teflon liner.

  • Seal: Tightly cap the autoclave.

  • Program: Place in a programmable oven.

    • Ramp 1: 25°C to 120°C over 2 hours.

    • Hold: 120°C for 48 hours.

    • Ramp 2 (Cooling): 120°C to 25°C over 24 hours (5°C/hour). Slow cooling is critical for crystal size.

  • Workup: Filter crystals and wash with DMF, then Ethanol.

Synthesis Decision Tree

Use this logic flow to select the appropriate method for your specific aminopyridine target.

SynthesisTree Start Start: Define Target Solubility Is the Ligand/Complex Soluble in MeOH/EtOH? Start->Solubility Method_Evan Protocol A: Slow Evaporation Solubility->Method_Evan Yes (High Solubility) Check_Stability Is Ligand Thermally Stable (>100°C)? Solubility->Check_Stability No (Low Solubility) Method_Layer Protocol B: Layering (Diffusion) Method_Solvo Protocol C: Solvothermal Check_Stability->Method_Layer No Check_Stability->Method_Solvo Yes

Figure 2: Decision matrix for selecting synthesis methodology.

Critical Parameters & Troubleshooting

Solvent & Anion Effects

The choice of anion is non-trivial in AP-CPs. Aminopyridines are neutral ligands; therefore, the anion must balance the charge.[1]

  • Coordinating Anions (Cl⁻, OAc⁻, NCS⁻): Often integrate into the coordination sphere, terminating chains or reducing dimensionality.[1]

  • Non-Coordinating Anions (ClO₄⁻, PF₆⁻, NO₃⁻): Occupy voids, balancing charge without blocking coordination sites, often leading to porous cationic frameworks.[1]

Common Failure Modes
SymptomProbable CauseCorrective Action
Immediate Powder ppt Reaction kinetics too fastDilute solutions by 50%; Use Layering (Protocol B).
Oiling out Ligand is hydrophobicSwitch to DMF/EtOH mixtures; Increase temperature.
No Crystals (Clear) UndersaturationUncap vial to accelerate evaporation; Add anti-solvent (Ether).
Blue/Green Gel Polymerization without orderAdjust pH (deprotonate/protonate); Try Solvothermal (Protocol C).

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: Science Publishing Group. URL:[Link]

  • Lead(II) coordination polymers driven by pyridine-hydrazine donors. Source: National Institutes of Health (PubMed). URL:[Link]

  • Crystallization Behavior of Coordination Polymers (1,3-Bis(4-pyridyl)propane/MCl2). Source: ACS Publications. URL:[Link]

  • Cu(II) Complexes and Coordination Polymers with Pyridine Amides. Source: MDPI (Crystals). URL:[Link]

  • Solvothermal Synthesis of Multifunctional Coordination Polymers. Source: Zeitschrift für Naturforschung B. URL:[Link]

  • Synthesis and Hirshfeld surface analysis of coordination compounds composed of aminopyridines. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these critical reactions. Aminopyridines are foundational structural motifs in medicinal chemistry and drug discovery, making their efficient synthesis paramount.[1][2][3] However, the inherent electronic properties of the pyridine ring can present significant challenges, often resulting in disappointing yields.[4]

This resource provides a structured approach to troubleshooting, combining theoretical explanations with actionable, field-proven protocols.

Troubleshooting Guide: Common Synthetic Routes

Low yields in aminopyridine synthesis can often be traced back to a few key factors regardless of the specific synthetic route. A systematic evaluation of your reaction setup, reagents, and conditions is the most effective way to identify the root cause of the problem.[4]

Here, we break down troubleshooting strategies for three common methods of aminopyridine synthesis: the Chichibabin Reaction, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide.[2][5] While powerful, it can be sensitive to reaction conditions.

Question: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the likely causes and how can I fix it?

Answer: Low yields in the Chichibabin reaction can stem from several factors, ranging from reagent quality to reaction parameters. Here’s a breakdown of potential issues and their solutions:

  • Reagent Quality (Sodium Amide): The purity of sodium amide is surprisingly critical. While counterintuitive, overly pure sodium amide may not be reactive enough.[5] Conversely, old or improperly stored sodium amide can be inactive.

    • Troubleshooting Protocol:

      • Test a new batch: If you suspect your sodium amide is the issue, try the reaction with a freshly opened bottle from a reputable supplier.

      • Consider in situ generation: For maximum reactivity, consider preparing sodium amide in situ from sodium and liquid ammonia.

  • Reaction Temperature: High temperatures can lead to the formation of dimeric byproducts, while temperatures that are too low will result in a sluggish or incomplete reaction.[6]

    • Troubleshooting Protocol:

      • Optimize temperature: Systematically vary the reaction temperature. Start with the literature precedent and then screen temperatures in 10°C increments.

      • Monitor the reaction: The formation of a reddish color can indicate the presence of the intermediate σ-adduct, and the evolution of hydrogen gas is a sign of product formation.[6]

  • Solvent Choice: The choice of an inert, high-boiling solvent is crucial.[5]

    • Troubleshooting Protocol:

      • Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents like toluene or xylene.

      • Solvent screening: If solubility is an issue, consider other anhydrous, non-protic solvents.

  • Byproduct Formation: The primary byproduct is often a 4,4'-di-substituted-2,2'-bipyridine.[6] Over-amination to form di-aminated products can also occur with high concentrations of sodium amide.[5][6]

    • Troubleshooting Protocol:

      • Control stoichiometry: Carefully control the equivalents of sodium amide used. A 1.1 to 1.5 molar excess is a good starting point.

      • Reaction pressure: In some cases, running the reaction under a positive pressure of nitrogen can suppress dimerization and improve the yield of the desired aminopyridine.[6]

ParameterRecommended Starting PointTroubleshooting Range
Temperature 110-130 °C80-150 °C
Sodium Amide 1.2 equivalents1.1-2.0 equivalents
Solvent Toluene or XyleneAnhydrous, high-boiling, aprotic solvents

Visualization of the Chichibabin Reaction Pathway and a Common Byproduct:

G Pyridine Pyridine Intermediate σ-adduct (Meisenheimer complex) Pyridine->Intermediate + NaNH2 Byproduct 4,4'-Disubstituted-2,2'-bipyridine Pyridine->Byproduct Dimerization (side reaction) NaNH2 NaNH2 Product 2-Aminopyridine Intermediate->Product - H- H2 H2 gas Intermediate->H2 elimination

Caption: Chichibabin reaction pathway and a common side reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, the pyridine nitrogen can complicate this reaction.

Question: My Buchwald-Hartwig amination of a halopyridine is failing or giving a low yield. What should I investigate?

Answer: Low yields in the Buchwald-Hartwig amination of pyridines are frequently due to catalyst inhibition or suboptimal ligand/base combinations.[7] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it.[4][8]

  • Catalyst Poisoning: This is the most common issue, especially with 2-halopyridines.[7][8]

    • Troubleshooting Protocol:

      • Ligand selection: Use bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. Consider ligands like XPhos or RuPhos.

      • Catalyst loading: A higher catalyst loading (2-5 mol %) may be necessary to overcome partial catalyst deactivation.

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the reaction.[8]

    • Troubleshooting Protocol:

      • Screen different ligands: If your initial choice is not effective, screen a panel of common Buchwald-Hartwig ligands. Bidentate ligands can sometimes be more robust.[7]

  • Base Selection: The base plays a critical role in the catalytic cycle.[7][8]

    • Troubleshooting Protocol:

      • Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.

      • Weaker inorganic bases: If your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components.

    • Troubleshooting Protocol:

      • Common solvents: Toluene, dioxane, and THF are good starting points.

      • Polar aprotic solvents: For polar substrates, consider DMF or DMA, but be aware that these can sometimes coordinate to the catalyst.

ComponentRecommended LigandsRecommended BasesRecommended Solvents
Buchwald-Hartwig XPhos, RuPhos, BrettPhosNaOtBu, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF

Visualization of the Buchwald-Hartwig Catalytic Cycle:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Complex1 L2Pd(Ar)(X) Pd0->Complex1 Ar-X OxAdd Oxidative Addition Complex2 L2Pd(Ar)(NHR) Complex1->Complex2 + H2NR, - HX AmineCoord Amine Coordination Product Ar-NHR Complex2->Product Reductive Elimination RedElim Reductive Elimination Base Base Base->Complex1 Assists Amine Coordination

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for aminating pyridines that are activated by electron-withdrawing groups.

Question: My SNAr reaction with a halopyridine is not proceeding or is giving a low yield. How can I improve it?

Answer: The success of an SNAr reaction on a pyridine ring depends on the activation of the ring and the reaction conditions.

  • Ring Activation: The pyridine ring is naturally electron-deficient, but an additional electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group will significantly increase the reaction rate.

    • Troubleshooting Protocol:

      • Assess your substrate: If your pyridine is not sufficiently activated, the reaction may require harsh conditions or may not proceed at all. Consider if an alternative synthetic route is more appropriate.

  • Leaving Group: The nature of the leaving group is important. Generally, F > Cl > Br > I.

    • Troubleshooting Protocol:

      • Consider a more activated leaving group: If you are using a chloropyridine, for example, switching to the corresponding fluoropyridine could significantly improve the yield.

  • Reaction Conditions: SNAr reactions often require elevated temperatures.

    • Troubleshooting Protocol:

      • Increase the temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can sometimes be very effective at accelerating these reactions.[9][10]

      • Solvent choice: A polar aprotic solvent like DMF, DMSO, or NMP is usually required to facilitate the formation of the Meisenheimer complex.

  • Base: A base is often required to deprotonate the incoming amine nucleophile.

    • Troubleshooting Protocol:

      • Use a non-nucleophilic base: A hindered organic base like triethylamine or diisopropylethylamine is a good choice. An inorganic base like potassium carbonate can also be effective.

Visualization of the SNAr Mechanism:

G Start Activated Halopyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nucleophile Nuc Nucleophile (Amine) Product Aminopyridine Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of SNAr.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my aminopyridine synthesis?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent options. For the Chichibabin reaction, observing the evolution of hydrogen gas can also indicate that the reaction is proceeding.[6]

Q2: I've successfully synthesized my aminopyridine, but I'm losing a significant amount during purification. What are some common pitfalls?

A2: Aminopyridines can be tricky to purify due to their basicity and polarity.

  • Column Chromatography: Aminopyridines can streak on silica gel. To mitigate this, you can add a small amount of triethylamine (0.5-1%) to your eluent to suppress tailing.

  • Aqueous Workup: Aminopyridines, especially those with low molecular weight, can have significant water solubility.[11] To minimize losses, saturate the aqueous layer with sodium chloride before extraction and perform multiple extractions with your organic solvent. Continuous extraction can also be beneficial.[11]

  • Hydrolysis: Be cautious of heating neutral or basic aqueous solutions of your aminopyridine, as this can lead to hydrolysis to the corresponding pyridone.[11]

Q3: What are some common byproducts in aminopyridine synthesis and how can I avoid them?

A3: Byproduct formation is a common cause of low yields.

  • Chichibabin Reaction: As mentioned earlier, dimerization to form bipyridines and over-amination are the main side reactions.[6] Careful control of temperature and stoichiometry is key.

  • Hofmann Rearrangement of Nicotinamide: In the synthesis of 3-aminopyridine via this route, isocyanate intermediates can react with water to form undesired ureas.[12] Maintaining a low temperature during the initial phase of the reaction is crucial.[13]

  • Reduction of Nitropyridines: Incomplete reduction can leave starting material, and over-reduction can sometimes lead to undesired side reactions. Careful monitoring of the reaction by TLC is important.

Q4: Can the quality of my starting materials and reagents significantly impact my yield?

A4: Absolutely. Organometallic reactions, in particular, are sensitive to air and moisture.[8]

  • Solvents: Always use anhydrous solvents, especially for reactions involving strong bases or organometallic catalysts.

  • Reagents: Use high-purity reagents. Impurities in starting materials can lead to side reactions and lower yields.

  • Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[7]

Q5: When should I consider using a protecting group for the pyridine nitrogen?

A5: If the Lewis basicity of the pyridine nitrogen is interfering with your reaction, for example by inhibiting a catalyst, a protecting group may be necessary.[4] Common strategies include oxidation to the corresponding pyridine N-oxide or complexation with borane.[4] The protecting group can be removed in a subsequent step.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4987. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing byproduct formation in aminopyridine synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for creating 4-aminopyridine derivatives.
  • ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 4-Aminopyridine-3-Sulfonic Acid Production.
  • BenchChem. (n.d.). Application Notes and Protocols: Multi-Component Reactions for the Synthesis of 2-Aminopyridine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Liu, Y., et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(15), 4038-4041. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminopyridine.
  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Sheena, E. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Retrieved from [Link]

Sources

method refinement for scaling up aminopyridine derivative production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Scaling Up Aminopyridine Production

Status: Operational | Tier: Senior Process Chemistry Support

Introduction: The Aminopyridine Challenge

Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of an aminopyridine scaffold (common in kinase inhibitors like Palbociclib or Vemurafenib) is failing to translate to the kilogram scale.

In medicinal chemistry, 4-aminopyridines and 2-aminopyridines are often synthesized using harsh nucleophilic aromatic substitutions (


) or non-optimized Buchwald-Hartwig couplings purified by flash chromatography. This is not scalable. 

This guide refines these methods into a self-validating process capable of multi-kilogram output, focusing on three critical bottlenecks: Regioselectivity , Catalyst Removal , and Chromatography-Free Purification .

Module 1: Route Selection & Reaction Engineering

Before optimizing conditions, you must validate the route. The choice between


 and Palladium-catalyzed coupling depends entirely on the electronics of your pyridine ring.
The Decision Matrix

Do not default to Buchwald-Hartwig if


 is viable. 

is cheaper and greener but requires specific electronic activation.

RouteSelection cluster_opt Optimization Parameters Start Substrate Analysis: Halopyridine Electrophile EWG Strong EWG present? (NO2, CN, CF3, C=O) Start->EWG Pos Leaving Group Position? EWG->Pos Yes Buchwald Route B: Pd-Catalysis (Buchwald-Hartwig) EWG->Buchwald No (Electron Neutral/Rich) SnAr Route A: SnAr (Thermal/Pressure) Pos->SnAr 2- or 4-position Pos->Buchwald 3-position SnAr_Opt Control: Temp & Solvent Risk: Regio-isomers SnAr->SnAr_Opt Buchwald_Opt Control: Ligand & Base Risk: Residual Metal Buchwald->Buchwald_Opt

Figure 1: Decision logic for selecting the amination methodology based on substrate electronics.

Refinement of Buchwald-Hartwig Conditions

If you must use Pd-catalysis (common for unactivated pyridines), the "standard" conditions (Pd(PPh3)4 or Pd2(dba)3 with BINAP) often fail at scale due to slow turnover or difficult removal.

Process Recommendation:

  • Pre-catalysts: Switch to air-stable Pd(II) precatalysts (e.g., XantPhos-Pd-G3 or BrettPhos-Pd-G3). These initiate rapidly and prevent the induction periods seen with Pd(0) sources [1].

  • Base Selection: Avoid

    
     (expensive, hard to stir). Use NaOtBu  (Sodium tert-butoxide) for speed, or 
    
    
    
    if functional group tolerance is an issue.
  • Solvent: Replace 1,4-dioxane (carcinogenic, peroxide former) with Toluene or Xylenes for better thermal safety and easier recovery [2].

Module 2: Regioselectivity & Impurity Control

A major failure mode in scaling chloropyridines is the formation of regioisomers (e.g., attacking C2 vs C4).

The Mechanism of Failure

In 2,4-dichloropyridine,


 typically favors the 4-position  due to lower steric hindrance and intermediate stability. However, this selectivity erodes at higher temperatures required for scale-up.

Troubleshooting Regioselectivity:

Observation Root Cause Corrective Action
>5% C2-isomer Temperature too high Lower reaction temp; switch to polar aprotic solvent (DMSO/NMP) to increase rate at lower T [3].
Stalled Reaction Pyridine poisoning The product aminopyridine is binding the Pd catalyst. Increase ligand:Pd ratio to 2:1 or use a bulky ligand (BrettPhos) to prevent product inhibition.

| Exotherm Spike | Rate of addition | Do not dump reagents. Use a dosing pump for the amine. Monitor heat flow (RC1 calorimetry) before scaling >100g. |

Module 3: Purification & Metal Scavenging (The "No-Column" Rule)

At >1kg scale, silica gel chromatography is economically unviable. You must refine the process to rely on crystallization and chemical scavenging .

The Scavenging Workflow

Residual Palladium (Pd) must be <10 ppm for APIs. Standard washes fail because pyridines bind Pd tightly.

Protocol: Thiol-Modified Silica Treatment

  • Dilute crude reaction mixture in THF or Ethyl Acetate.

  • Add SiliaMetS® Thiol or Cystine-functionalized silica (10 wt% relative to crude mass) [4].

  • Heat to 50°C for 4 hours.

  • Filter hot through a Celite/Charcoal pad.

  • Validation: Test filtrate with ICP-MS. If Pd >20ppm, repeat.

Salt Formation Strategy

Aminopyridines are basic. Use this to your advantage to reject non-basic impurities (dimers, unreacted halides).

  • Step 1: Dissolve crude oil in EtOAc/EtOH.

  • Step 2: Slowly add 1.05 eq of acid (HCl in dioxane or p-TsOH).

  • Step 3: Cool to 0-5°C. The aminopyridinium salt crystallizes, leaving neutral impurities in the mother liquor.

  • Step 4: Filter and wash.

  • Step 5 (Optional): Free-base with aqueous NaOH if the neutral form is required.

Workup Crude Crude Reaction Mix (High Pd, Isomers) Scavenge Add Thiol-Silica 50°C, 4h Crude->Scavenge Filter Hot Filtration (Remove Pd-Silica) Scavenge->Filter Salt Salt Formation (Add HCl/TsOH) Filter->Salt Cryst Crystallization (Reject Isomers) Salt->Cryst Final Pure API (<10ppm Pd) Cryst->Final

Figure 2: Purification workflow eliminating chromatography.

FAQ: Troubleshooting Specific Failure Modes

Q: My Buchwald coupling turns black immediately and yields are low. Why? A: "Pd-Black" formation indicates the catalyst is decomposing before the oxidative addition step. This is often due to poor degassing .

  • Fix: Sparge solvents with Nitrogen for 30 mins (not just balloon purge). Ensure the amine is not oxidized. Add the catalyst last under positive N2 pressure [5].

Q: I cannot remove the trace isomer (approx. 1%) via crystallization. A: If the pKa difference between isomers is negligible, salt formation won't separate them.

  • Refinement: Switch to a reslurry method. Suspend the solid in a solvent where the product is insoluble but the impurity is slightly soluble (often MTBE or Heptane/IPA mix). Heat to reflux and cool. This "leaches" the impurity out without full dissolution.

Q: The reaction works on 5g but explodes/boils over on 100g. A: Aminations are exothermic. On a small scale, heat dissipates easily. On a large scale, it accumulates.

  • Fix: Perform a Dosing Controlled Reaction . Place the catalyst and halide in the reactor. Douse the amine/base mixture slowly over 2 hours at reaction temperature. This limits the accumulation of unreacted reagents.

References

  • Chemical Reviews. "Buchwald-Hartwig Amination: Practical Considerations for Scale-Up." Chem. Rev.[1] (2006).[2][3] Link

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Buchwald-Hartwig Amination." ACS Green Chemistry Institute.Link

  • Organic Process Research & Development. "Regioselectivity in the

    
     Reaction of 2,4-Dichloropyridines." Org.[1][4][5] Process Res. Dev. (2013).[6] Link
    
  • Biotage. "How to Remove Palladium in Three Easy Steps." Biotage Blog. (2023).[2][4][6] Link

  • Sigma-Aldrich. "Scale-Up Guide: Buchwald-Hartwig Amination." Technical Bulletin.Link

For further assistance, please upload your specific reaction scheme to our secure portal for a detailed kinetic analysis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Synthesized Impurities for Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is the bedrock of reliable and reproducible results. When commercial standards for specific impurities are unavailable, custom synthesis becomes a necessity. However, the synthesized material is only as good as its validation. This guide provides an in-depth comparison of the critical analytical techniques used to validate synthesized impurities, offering field-proven insights and detailed experimental protocols to ensure your analytical standards meet the highest levels of scientific rigor and regulatory compliance.

The journey from a newly synthesized impurity to a fully validated analytical standard is a multi-step process demanding a strategic application of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective data builds a comprehensive profile of the impurity, confirming its identity, purity, and suitability as a reference material.

The Triad of Validation: A Comparative Overview of Core Analytical Techniques

The validation of a synthesized impurity standard hinges on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Each technique offers distinct advantages and limitations, and their synergistic use is paramount for unequivocal characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.[1][2] It provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, without the need for a comparative reference standard of the impurity itself.[2]

Mass Spectrometry (MS): The Authority on Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for accurately determining the molecular weight of a compound and providing insights into its elemental composition.[2][3] It is highly sensitive, capable of detecting impurities at trace levels, and can be coupled with chromatographic techniques for enhanced separation and identification.[2]

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Assessment

HPLC and its more advanced counterpart, UPLC, are the primary methods for assessing the purity of a synthesized impurity standard.[4][5] These techniques excel at separating the main compound from any residual starting materials, by-products, or degradation products.[4]

Below is a comparative summary of these core techniques:

FeatureNMR SpectroscopyMass SpectrometryHPLC/UPLC
Primary Function Structural Elucidation, IdentificationMolecular Weight Determination, IdentificationPurity Assessment, Quantification
Strengths - Unambiguous structure determination- Non-destructive- Quantitative capability (qNMR)- High sensitivity (ppb levels)- Accurate mass measurement- Can be coupled with LC/GC for complex mixtures- High resolution and separation power- Robust and reproducible- Well-established for purity analysis
Limitations - Relatively low sensitivity- Can be complex to interpret- Requires larger sample amounts- Can cause fragmentation, complicating interpretation- Matrix effects can suppress ionization- Typically requires a reference standard for quantification- Requires a chromophore for UV detection- Co-elution of impurities can occur- Does not provide structural information on its own
Typical LOD/LOQ ~0.01% (for 400 MHz instrument)[6]0.04 µg/g (LOD), 0.13 µg/g (LOQ) for a specific impurity by LC-MS/MS[7]0.002-0.003 (LOD), 0.005-0.011 (LOQ) for specific impurities[8]
Best For Confirming the identity of the synthesized impurity.Detecting and identifying trace-level unknown impurities.Quantifying the purity of the synthesized standard.

The Validation Workflow: An Integrated Approach

A robust validation strategy employs these techniques in a logical sequence to build a comprehensive data package for the synthesized impurity standard. The following diagram illustrates a typical workflow.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Potency Assessment cluster_documentation Finalization Synthesis Custom Synthesis of Impurity Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Identity & Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC/UPLC (Purity Profile) NMR->HPLC MS->HPLC qNMR qNMR (Purity/Potency) HPLC->qNMR CoA Certificate of Analysis (CoA) qNMR->CoA

Caption: Integrated workflow for the validation of a synthesized impurity standard.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of a synthesized standard is directly linked to the rigor of the experimental protocols used for its validation. The following sections provide detailed, step-by-step methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To unequivocally confirm the chemical structure of the synthesized impurity.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the synthesized impurity for a ¹H NMR spectrum, and 50-100 mg for a ¹³C NMR spectrum.[9]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, high-quality NMR tube.[9][10] Ensure the sample is fully dissolved to avoid issues with shimming and line broadening.[10]

    • If necessary, filter the solution to remove any particulate matter.[9]

    • For quantitative NMR (qNMR), a certified internal standard must be accurately weighed and added to the sample.[11]

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • If the structure is complex or requires further confirmation, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[5]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

    • Analyze the coupling patterns in the ¹H NMR spectrum to confirm the connectivity of atoms.

    • Use 2D NMR data to confirm the assignments and connectivity.

    • Compare the obtained spectra with the expected spectra based on the intended structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Profiling

Objective: To confirm the molecular weight of the synthesized impurity and to identify any other impurities present.

Protocol:

  • Method Development and Optimization:

    • Select an appropriate HPLC/UPLC column (e.g., C18) and mobile phase based on the polarity of the impurity.[7]

    • Develop a gradient elution method to ensure good separation of the main peak from any potential impurities.[7]

    • Optimize the mass spectrometer settings (e.g., ionization mode, capillary voltage, fragmentor voltage) to achieve good signal intensity for the target molecule.[12]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized impurity in a suitable solvent (e.g., acetonitrile/water).[7]

    • Prepare a series of dilutions to determine the linearity and sensitivity of the method.[7]

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • If unknown impurities are detected, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.[13]

  • Data Analysis:

    • Extract the ion chromatogram for the expected molecular ion of the synthesized impurity.

    • Confirm that the measured mass corresponds to the calculated mass of the intended structure.

    • Analyze the full scan data to identify any other peaks, which may represent impurities.

    • If impurities are present, use their mass spectral data (and MS/MS data if available) to propose their structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To accurately determine the purity of the synthesized impurity standard.

Protocol:

  • Method Validation (as per ICH Q2(R2) Guidelines): [14][15][16][17]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. This can be achieved by spiking the sample with known impurities and demonstrating their separation.

    • Linearity: Analyze a series of at least five concentrations of the impurity standard across the desired range. The correlation coefficient (r²) of the calibration curve should typically be ≥ 0.999.[14]

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the impurity. Recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should typically be ≤ 2%.[14]

      • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[18][19]

  • Purity Calculation:

    • Inject the synthesized impurity standard onto the validated HPLC system.

    • Calculate the area of the main peak and the areas of all impurity peaks.

    • Determine the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Building a Self-Validating System for Trustworthiness

A key principle in generating a trustworthy analytical standard is the concept of a self-validating system. This is achieved through a combination of rigorous method validation, the use of orthogonal analytical techniques, and comprehensive documentation.

  • System Suitability Tests: Before any analysis, system suitability tests must be performed to ensure that the analytical equipment is functioning correctly.[14] This includes parameters like peak resolution, tailing factor, and injection precision.

  • Comprehensive Documentation: Every step of the synthesis, purification, and validation process must be meticulously documented. This includes all raw data, spectra, chromatograms, and calculations. This documentation provides a complete audit trail and is essential for regulatory submissions.

The relationship between these elements in creating a self-validating system is illustrated below.

SelfValidatingSystem Validation Rigorous Method Validation (ICH Q2(R2)) Orthogonal Orthogonal Analytical Methods (NMR, MS, HPLC) Validation->Orthogonal Trustworthy Trustworthy Analytical Standard Validation->Trustworthy Documentation Comprehensive Documentation (Audit Trail) Orthogonal->Documentation Orthogonal->Trustworthy Documentation->Validation Documentation->Trustworthy

Caption: The pillars of a self-validating system for analytical standards.

Conclusion

The validation of a synthesized impurity for use as an analytical standard is a critical and multi-faceted process that underpins the quality and safety of pharmaceutical products. By employing a strategic and integrated approach that leverages the unique strengths of NMR, MS, and HPLC/UPLC, researchers can build a comprehensive and robust data package that unequivocally confirms the identity and purity of their standards. Adherence to rigorous, well-documented experimental protocols, guided by international standards such as ICH Q2(R2), ensures the creation of trustworthy and reliable analytical standards that are fit for their intended purpose in the highly regulated landscape of drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.